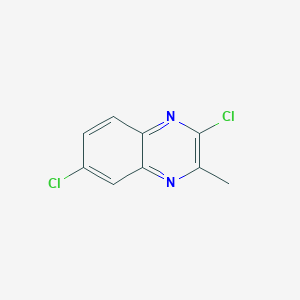2-Chloro-6-chloro-3-methylquinoxaline
CAS No.:
Cat. No.: VC15954610
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6Cl2N2 |
|---|---|
| Molecular Weight | 213.06 g/mol |
| IUPAC Name | 2,6-dichloro-3-methylquinoxaline |
| Standard InChI | InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,1H3 |
| Standard InChI Key | HVWLSDVMJMDYTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C=CC(=CC2=N1)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 2-chloro-6-chloro-3-methylquinoxaline is CHClN, with a molecular weight of 205.07 g/mol. The quinoxaline core consists of two fused pyrazine and benzene rings, with chlorine atoms at positions 2 and 6 and a methyl group at position 3 (Figure 1).
Spectral Properties
-
Nuclear Magnetic Resonance (NMR): The H-NMR spectrum exhibits signals for the methyl group (δ ~2.8 ppm) and aromatic protons (δ 6.7–8.0 ppm) .
-
Infrared (IR) Spectroscopy: Key absorptions include C-Cl stretching at ~1,038 cm and C=N vibrations at ~1,620 cm .
Synthesis and Reaction Pathways
Synthesis of 2-Chloro-6-chloro-3-methylquinoxaline
The synthesis typically involves chlorination and condensation steps (Figure 2) :
-
Formation of 2-Hydroxy-3-methylquinoxaline: Reaction of o-phenylenediamine with ethyl pyruvate in n-butanol yields 2-hydroxy-3-methylquinoxaline.
-
Chlorination with POCl: Treatment with phosphorus oxychloride (POCl) replaces the hydroxyl group with chlorine, producing 2-chloro-3-methylquinoxaline.
-
Second Chlorination: Introducing a second chlorine at position 6 requires further chlorination under controlled conditions, though specific details are less documented in open literature.
Physical and Chemical Properties
The compound’s moisture sensitivity necessitates storage in anhydrous environments . Its low solubility in water suggests hydrophobic interactions dominate in biological systems.
Biological Activity and Mechanisms
Mechanistic Insights
The compound’s mechanism may involve:
-
Enzyme Inhibition: Interaction with bacterial enzymes (e.g., DNA gyrase) .
-
Membrane Disruption: Hydrophobic groups compromising microbial cell membranes.
Applications in Medicinal Chemistry
Drug Development
-
Antimicrobial Agents: Serves as a scaffold for synthesizing Schiff bases and other derivatives with enhanced activity .
-
Anticancer Research: Quinoxaline analogs are explored for cytotoxic effects, though specific data for this compound remain limited.
Chemical Intermediate
The compound’s reactivity with nucleophiles (e.g., amines, aldehydes) enables the production of diverse heterocycles for high-throughput screening .
Comparative Analysis of Quinoxaline Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume